molecular formula C18H23NO4S B4482099 (Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine

(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine

Cat. No.: B4482099
M. Wt: 349.4 g/mol
InChI Key: MKGAYMAKLDJJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxolane ring, a naphthyl group, and a sulfonyl amine moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine typically involves multi-step organic reactions. One common method includes the reaction of oxolan-2-ylmethanol with 6-propoxy-2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (Oxolan-2-ylmethyl)(prop-2-yn-1-yl)amine: Similar structure but with a propynyl group instead of a naphthyl group.

    2-(oxolan-2-yl)propan-2-amine hydrochloride: Contains an oxolane ring and an amine group but lacks the sulfonyl and naphthyl groups.

Uniqueness

(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine is unique due to its combination of an oxolane ring, a naphthyl group, and a sulfonyl amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-6-propoxynaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-2-9-22-16-7-5-15-12-18(8-6-14(15)11-16)24(20,21)19-13-17-4-3-10-23-17/h5-8,11-12,17,19H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGAYMAKLDJJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine
Reactant of Route 2
Reactant of Route 2
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine
Reactant of Route 3
Reactant of Route 3
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine
Reactant of Route 4
Reactant of Route 4
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine
Reactant of Route 5
Reactant of Route 5
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine
Reactant of Route 6
Reactant of Route 6
(Oxolan-2-ylmethyl)[(6-propoxy(2-naphthyl))sulfonyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.